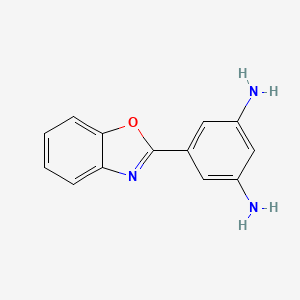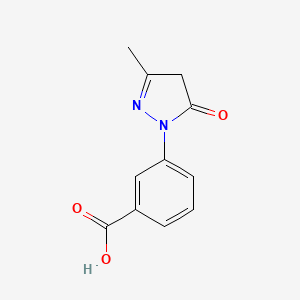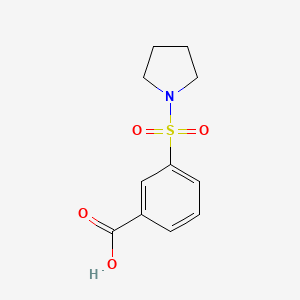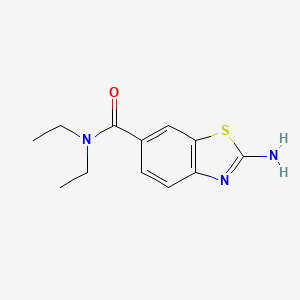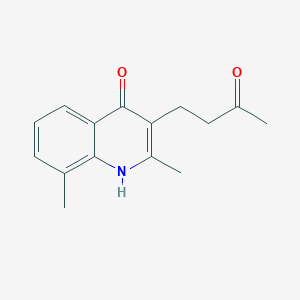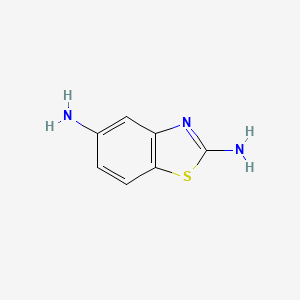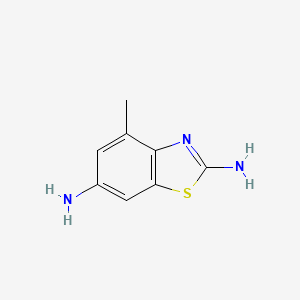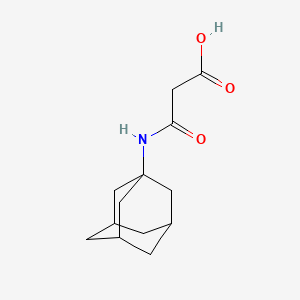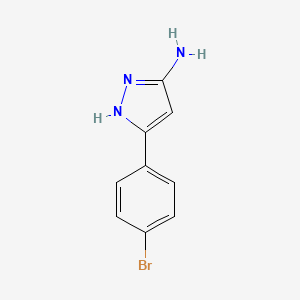
3-Morpholin-4-yl-3-oxopropanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide can be achieved through transamination of cyanothioacetamide with morpholine. This process yields 3-(morpholin-1-yl)-3-thioxopropanenitrile, and with an excess of morpholine, 3-(morpholin-1-yl)-3-thioxopropanethioamide is obtained. Further alkylation of these products leads to the synthesis of various biologically active compounds (Dyachenko, Chernega, & Dyachenko, 2012).
Molecular Structure Analysis
The molecular structure of 3-Morpholin-4-yl-3-oxopropanethioamide and its derivatives has been studied using X-ray diffraction techniques. These studies reveal detailed insights into the molecular geometry, bonding patterns, and crystal packing, providing a basis for understanding the chemical reactivity and properties of these compounds (Dyachenko, Chernega, & Dyachenko, 2012).
Chemical Reactions and Properties
3-Morpholin-4-yl-3-oxopropanethioamide participates in various chemical reactions, including transamination, alkylation, and nucleophilic substitution, leading to the formation of a wide array of heterocyclic compounds with potential biological activities. These reactions are facilitated by the functional groups present in the compound, allowing for selective transformations and the synthesis of target molecules (Dyachenko, Chernega, & Dyachenko, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- 3-Morpholin-4-yl-3-oxopropanethioamide is produced through transamination of cyanothioacetamide with morpholine, yielding various structurally significant compounds like 3-amino-3-methylthio-1-morpholinoprop-2-ene-1-thione (Dyachenko, Dyachenko, & Chernega, 2012).
Biological and Pharmaceutical Significance
- The compound is an important building block in medicinal chemistry, particularly in creating analogs for potential therapeutic applications. It has been used in synthesizing compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which shows promising antibacterial and antifungal activities (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Drug Synthesis and Optimization
- It serves as an intermediate in the synthesis of biologically active compounds, particularly in cancer research and treatment, exemplified by its use in synthesizing 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one derivatives with potential anticancer properties (Wang et al., 2016).
Fuel Chemistry
- In the context of fuel chemistry, morpholine derivatives, including 3-morpholin-4-yl-3-oxopropanethioamide, have been studied as model substances for oxygenated nitrogen-containing fuels. These studies provide insights into the combustion process and pollutant emission in biomass-derived fuels (Lucassen et al., 2011).
Innovative Applications
- The compound has also found use in innovative approaches to synthesizing complex chemical structures, such as the discovery of 3-oxabicyclo[4.1.0]heptane, a morpholine isostere, in novel inhibitors of the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-3-oxopropanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c8-6(12)5-7(10)9-1-3-11-4-2-9/h1-5H2,(H2,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKGERRTWOSDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363457 |
Source


|
| Record name | 3-morpholin-4-yl-3-oxopropanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-3-oxopropanethioamide | |
CAS RN |
89984-45-2 |
Source


|
| Record name | 3-morpholin-4-yl-3-oxopropanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

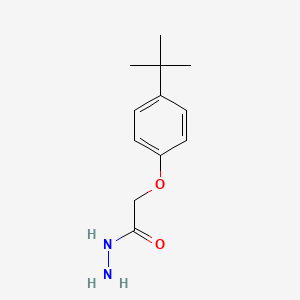
![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)
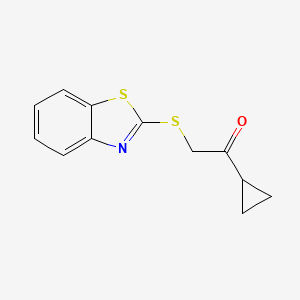
![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)
